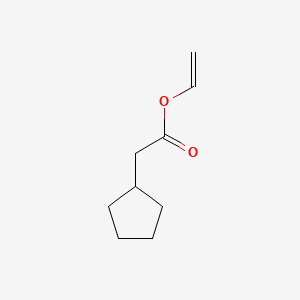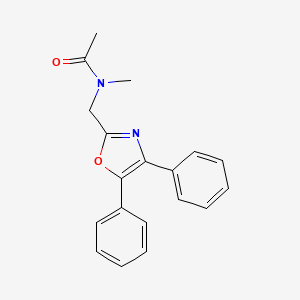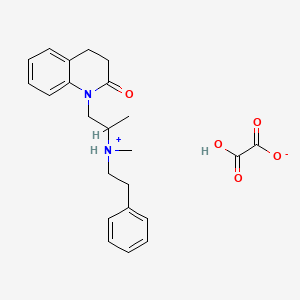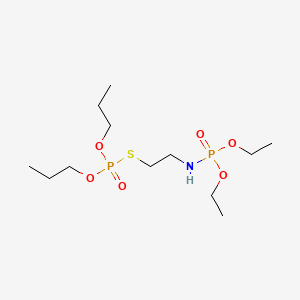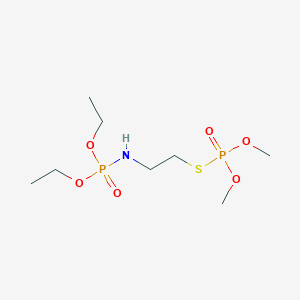![molecular formula C6H8N2O5 B13747027 [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes a piperazine ring with hydroxyl and acetic acid functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with ethylenediamine to form the piperazine ring, followed by hydrolysis and oxidation steps to introduce the hydroxyl and acetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The piperazine ring can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid: Another piperazine derivative with similar structural features but different substituents.
Indole-3-acetic acid: A compound with a similar acetic acid group but different core structure.
Uniqueness
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid is unique due to its specific combination of functional groups and the piperazine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C6H8N2O5 |
|---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
2-[(2S)-4-hydroxy-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O5/c9-4-2-8(13)6(12)3(7-4)1-5(10)11/h3,13H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
KQGOKNMAASPNHX-VKHMYHEASA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1O)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)N1O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



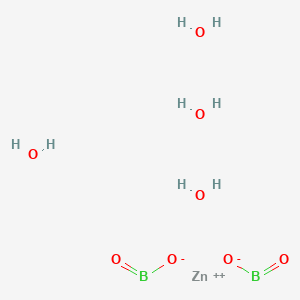

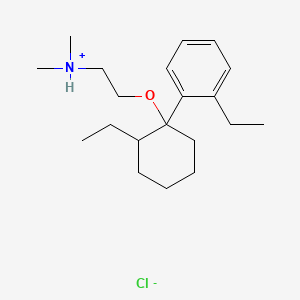
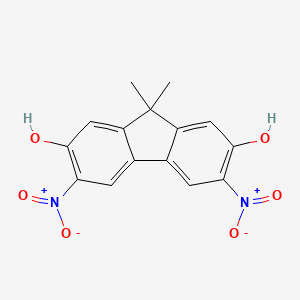

![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
